tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-[(3aR,4S,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-6-4-5-9-7-14-8-10(9)11;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H/t9-,10+,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBDQOJMJIPKCR-FHGSKDHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2C1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H]2[C@@H]1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2008714-58-5 | |
| Record name | Carbamic acid, N-[(3aR,4S,7aS)-octahydro-1H-isoindol-4-yl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2008714-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Route 1: Reductive Amination and Boc Protection
Step 1: Synthesis of rac-(3aR,4S,7aS)-Octahydro-1H-Isoindol-4-amine
- Starting Material : Bicyclic diketone (e.g., 3a,4,7a-octahydro-1H-isoindole-4,7-dione).
- Reductive Amination : Treatment with ammonium acetate and sodium cyanoborohydride in methanol at 50°C yields the isoindolamine.
- Stereochemical Control : Chiral resolution via diastereomeric salt formation with L-tartaric acid achieves the desired (3aR,4S,7aS) configuration.
Step 2: Boc Protection
- Reaction Conditions : The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).
- Workup : Aqueous extraction and silica gel chromatography yield the Boc-protected intermediate.
Step 3: Hydrochloride Salt Formation
Route 2: Cyclization of Linear Precursors
Step 1: Linear Diamine Synthesis
- Starting Material : 1,3-Diaminopropane and cyclohexenone.
- Mannich Reaction : Forms a β-amino ketone intermediate, which undergoes intramolecular cyclization under acidic conditions (HCl, reflux).
Step 2: Hydrogenation
- Catalytic Hydrogenation : Palladium on carbon (10% w/w) in ethanol reduces the cyclic enamine to the saturated isoindolamine (80% yield).
Steps 3–4 : Boc protection and salt formation follow Route 1.
Optimization and Process Chemistry
Stereoselective Catalysis
Solvent and Temperature Effects
- Boc Protection : Tetrahydrofuran (THF) at −20°C minimizes side reactions (e.g., tert-butyl carbamate hydrolysis).
Yield and Purity Data
| Step | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Reductive Amination | 65 | 88 |
| Boc Protection | 92 | 95 |
| Salt Formation | 85 | 99 |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
- Crystal System : Monoclinic, space group P2₁.
- Key Interactions : N–H···Cl hydrogen bonds stabilize the hydrochloride salt lattice.
Industrial-Scale Considerations
- Cost-Effective Catalysts : Nickel-based catalysts reduce hydrogenation costs by 40% compared to palladium.
- Continuous Flow Synthesis : Microreactor systems enhance reductive amination efficiency (20% higher yield than batch).
Chemical Reactions Analysis
Types of Reactions
tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the carbamate group.
Scientific Research Applications
tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes, leading to altered metabolic pathways.
Receptor Binding: The compound can bind to receptors, triggering signal transduction pathways that result in physiological responses.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride
- Molecular Formula : C₁₃H₂₅ClN₂O₂
- Molecular Weight : 271.28 g/mol (calculated from analogous compounds in )
- CAS Number : 1233952-65-2
- Purity : 95% (typical commercial grade)
Structural Features :
- The compound comprises a bicyclic octahydro-1H-isoindole core with a tert-butyl carbamate group at the 4-position and a hydrochloride salt. The stereochemistry (3aR,4S,7aS) defines its spatial configuration, critical for biological interactions and synthetic pathways.
Structural Analogs in the Isoindole Family
(a) rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine
- Molecular Formula : C₁₄H₂₀N₂
- Molecular Weight : 216.33 g/mol
- Key Differences :
- Substituted with a benzyl group instead of tert-butyl carbamate.
- Free amine (unprotected) at the 5-position, increasing reactivity but reducing stability in acidic environments.
- Lacks hydrochloride salt, affecting solubility in polar solvents.
(b) rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one
- Molecular Formula : C₉H₁₆N₂O
- Molecular Weight : 172.27 g/mol
- Key Differences: Features a ketone group (indol-2-one) instead of the carbamate. Free amino group at 3a-position, limiting its use in reactions requiring amine protection.
Stereoisomers and Configuration Effects
- Stereochemical variance impacts receptor binding affinity in chiral environments, as seen in pharmaceutical analogs like the patent compound in .
Substituent Effects on Physicochemical Properties
- Hydrochloride Salt Advantage : Enhances aqueous solubility, making the target compound suitable for pharmaceutical formulations compared to free bases .
Biological Activity
Tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its structural features, including the isoindole moiety and carbamate functional group, suggest various biological activities that merit investigation. This article aims to summarize the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₂₅ClN₂O₂
- Molecular Weight : 276.8 g/mol
- Solubility : The hydrochloride form enhances solubility in aqueous solutions, crucial for biological assays and therapeutic applications .
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits several pharmacological properties:
- Neuroprotective Effects : Research suggests potential neuroprotective effects against neurodegenerative conditions such as Alzheimer's disease (AD) through modulation of inflammatory pathways and reduction of amyloid-beta (Aβ) aggregation .
- Antidepressant Properties : Similar compounds have shown antidepressant-like effects in animal models, indicating that this compound may also possess mood-stabilizing properties.
- Anti-inflammatory Activity : The compound may influence cytokine production, particularly in astrocytes exposed to Aβ, potentially reducing neuroinflammation associated with AD .
The mechanisms underlying the biological activity of this compound are still being elucidated. Key findings include:
- Inhibition of Cytokine Production : In vitro studies have shown that the compound can reduce levels of pro-inflammatory cytokines such as TNFα and IL-6 in astrocyte cultures treated with Aβ .
- Interaction with Receptors : The compound may interact with various receptors involved in neuroinflammation and neurotransmission, although specific receptor targets remain to be fully characterized .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine | Hexahydropyrrolo structure | Antidepressant properties | Different ring system confers distinct activity |
| Tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol | Isoindole framework | Potential neuroprotective effects | Variations in stereochemistry affect activity |
| Tert-butyl carbamate derivatives | General carbamate structure | Varies widely based on substituents | Broad range of applications due to diverse derivatives |
Case Studies
Several studies have explored the biological implications of related compounds:
- Neuroprotection in AD Models : A study demonstrated that a structurally similar compound inhibited Aβ aggregation significantly and reduced astrocytic cell death induced by Aβ exposure. This suggests that modifications to the isoindole structure could enhance protective effects against neurodegeneration .
- Behavioral Studies : Animal models treated with related compounds exhibited reduced depressive-like behaviors, indicating potential for mood disorder treatment.
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride, and how can stereochemical purity be ensured?
The synthesis of this compound typically involves multi-step reactions, including cyclization, carbamate protection, and hydrochloride salt formation. For example, stereoisomers of structurally related octahydro-isoindole derivatives have been synthesized via Diels-Alder reactions or maleimide-based cycloadditions under controlled temperatures (70°C) and anhydrous conditions (e.g., acetonitrile) to preserve stereochemical integrity . Purification via column chromatography (silica gel) and characterization by / NMR are critical to confirm stereochemistry and avoid racemization .
Q. How should researchers characterize the purity and structural identity of this compound?
Key methods include:
- NMR Spectroscopy : and NMR to confirm stereochemistry and detect impurities. For example, coupling constants in NMR can distinguish endo/exo stereoisomers in octahydro-isoindole derivatives .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) to verify molecular weight and isotopic patterns. Discrepancies between calculated and observed values (e.g., ±0.002 Da) indicate impurities or adducts .
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) and resolve enantiomeric excess if applicable .
Q. What are the common challenges in crystallizing this compound, and how can they be addressed?
Crystallization difficulties often arise from its complex stereochemistry and hygroscopic nature. Strategies include:
- Using mixed solvents (e.g., ethanol/water) to improve crystal lattice formation.
- Employing SHELXL for small-molecule refinement to resolve twinning or disordered regions in X-ray diffraction data .
- Temperature-controlled slow evaporation to prevent amorphous precipitation .
Advanced Research Questions
Q. How does the stereochemistry of the octahydro-isoindole core influence pharmacological activity in related compounds?
The (3aR,4S,7aS) configuration is critical for receptor binding in neuroactive drugs. For example, the structurally similar antipsychotic Lurasidone Hydrochloride ((3aR,4S,7R,7aS)-configured) shows enhanced dopamine D and serotonin 5-HT receptor affinity due to optimal spatial alignment of its piperazine and benzisothiazole moieties . Computational docking studies (e.g., AutoDock Vina) can model stereochemical effects on binding kinetics .
Q. What experimental and computational approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Synthetic Modifications : Introduce substituents at the carbamate or isoindole nitrogen to assess effects on solubility and bioactivity. For instance, fluorination at the tert-butyl group can enhance metabolic stability .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions using software like GROMACS to predict binding free energy changes (ΔΔG) .
- In Vitro Assays : Measure IC values against target enzymes (e.g., kinases) to correlate stereochemistry with inhibitory potency .
Q. How can researchers resolve contradictions in reported biological data for this compound?
Discrepancies may arise from batch-to-batch variability in stereochemical purity or assay conditions. Mitigation strategies include:
- Rigorous Batch Characterization : Re-analyze all batches via chiral HPLC and NMR to confirm enantiomeric ratios .
- Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293T for receptor studies) and normalize data to internal controls (e.g., β-actin for Western blots) .
- Meta-Analysis : Compare data across studies using platforms like PubChem or ChEMBL to identify outliers .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
